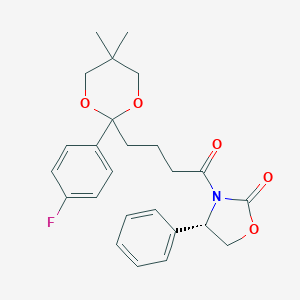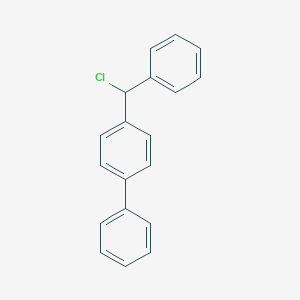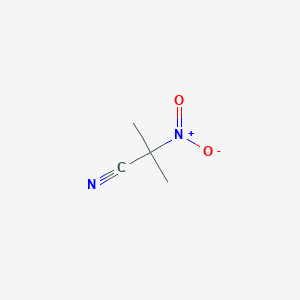![molecular formula C18H12CaN2O6S<br>C18H14N2O6S B108013 3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid CAS No. 16014-23-6](/img/structure/B108013.png)
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid, commonly known as Sudan IV, is a synthetic azo dye that is widely used in scientific research. This dye is a member of the Sudan dye family, which includes Sudan I, II, III, and IV. Sudan IV is a red-orange powder that is soluble in water and ethanol. It is commonly used as a stain for lipids in histology, and as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples.
Wirkmechanismus
Sudan IV stains lipids by binding to the hydrophobic regions of lipids. The dye is taken up by the lipid droplets and accumulates in the cytoplasm. The binding of Sudan IV to lipids results in a red-orange color that can be visualized under a microscope.
Biochemical and Physiological Effects
Sudan IV has no known biochemical or physiological effects on living organisms. It is a synthetic dye that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan IV has several advantages as a stain for lipids in histology. It is easy to use, produces a clear and distinct staining pattern, and is relatively inexpensive. However, there are limitations to the use of Sudan IV. It is not specific for lipids and can also stain other cellular components. It is also toxic to living organisms and must be handled with care.
Zukünftige Richtungen
For the use of Sudan IV include the development of new synthetic dyes that are more specific for lipids and have fewer toxic effects on living organisms.
Synthesemethoden
Sudan IV is synthesized by the diazotization of 4-methyl-2-sulphoaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction produces a red-orange powder that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Sudan IV is commonly used in scientific research as a stain for lipids in histology. It is also used as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples. Sudan IV is used to detect the presence of lipids in cells, tissues, and organs. It is also used to study the distribution and metabolism of lipids in various biological systems.
Eigenschaften
CAS-Nummer |
16014-23-6 |
|---|---|
Produktname |
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid |
Molekularformel |
C18H12CaN2O6S C18H14N2O6S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
InChI-Schlüssel |
RENVROUZTKMVRM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)O)S(=O)(=O)O |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
Andere CAS-Nummern |
16014-23-6 |
Physikalische Beschreibung |
Red powde |
Piktogramme |
Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



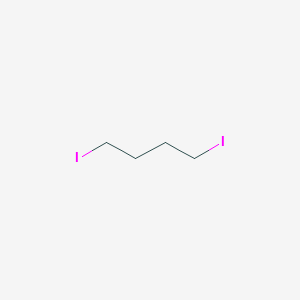

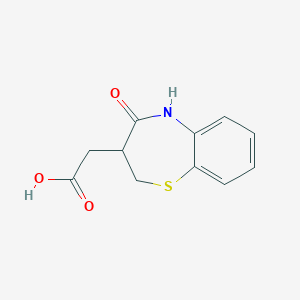
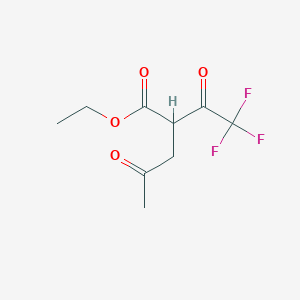

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
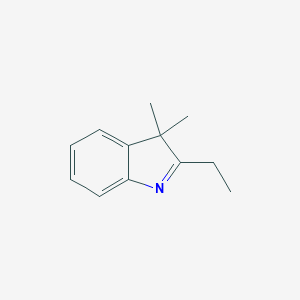

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
